molecular formula C17H24N2O4S B2716572 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1396781-91-1

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2716572
CAS No.: 1396781-91-1
M. Wt: 352.45
InChI Key: FLSDZAVNJDMEBT-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule designed for biochemical research. This compound features a unique molecular architecture combining a 1-hydroxy-2,3-dihydro-1H-indene moiety, connected via a methylene bridge to a piperidine-4-carboxamide core bearing a methylsulfonyl group. This specific structure suggests potential for interaction with various enzymatic targets, though its precise mechanism of action and primary applications are currently under investigation. The inclusion of both hydrogen-bond donor/acceptor sites (the hydroxy and carboxamide groups) and a sulfonamide functional group, which is a common pharmacophore in medicinal chemistry , makes this compound a valuable intermediate or tool compound for exploring new chemical space. Researchers may find it useful in developing novel probes for target identification, structure-activity relationship (SAR) studies, or as a synthetic intermediate for more complex molecules. The dihydroindene scaffold is a privileged structure in drug discovery, often associated with bioactive properties . As with any research chemical, appropriate safety handling procedures must be followed. Researchers are responsible for verifying the specific applications and biological activity of this compound within their experimental systems.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-24(22,23)19-10-7-14(8-11-19)16(20)18-12-17(21)9-6-13-4-2-3-5-15(13)17/h2-5,14,21H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDZAVNJDMEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an indene derivative with a piperidine sulfonamide moiety, which is believed to contribute to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S, with a molecular weight of 414.52 g/mol. The presence of functional groups such as hydroxyl, sulfonamide, and amide linkages plays a crucial role in its biological interactions.

Property Value
Molecular FormulaC22H26N2O4S
Molecular Weight414.52 g/mol
Functional GroupsHydroxyl, Sulfonamide, Amide

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing indene structures have shown promising results against various cancer cell lines:

  • MDA-MB-231 (breast cancer) : Compounds demonstrated apoptosis-inducing activities at concentrations as low as 1.0 μM and enhanced caspase-3 activity at higher concentrations (10.0 μM) .
  • HepG2 (liver cancer) : Similar indene derivatives have been reported to inhibit growth effectively .

The compound's mechanism may involve the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism is supported by findings that indicate microtubule-destabilizing effects at concentrations around 20 μM .

In Vitro Studies

A range of in vitro assays has been conducted to evaluate the compound's efficacy:

  • Cell Viability Assays : The compound exhibited dose-dependent inhibition of cell proliferation in several cancer cell lines.
  • Apoptosis Assays : Morphological changes consistent with apoptosis were observed, alongside increased caspase activity.

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of this compound. Current research is limited but suggests that similar compounds can effectively reduce tumor size in xenograft models.

Case Studies and Clinical Implications

Although specific case studies on this compound are scarce, the implications of its structural analogs provide insights into its potential applications:

  • Combination Therapies : The compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies.
  • Targeted Delivery Systems : Research into drug delivery methods could optimize the therapeutic index of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Key Substituents Molecular Weight Notable Features
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide 1-Hydroxyindanyl, methylsulfonyl Not reported Rigid bicyclic core; sulfonyl group enhances polarity
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Benzyl, methoxycarbonyl, phenylpropanamide Not reported Ester group (methoxycarbonyl) may reduce acidity compared to sulfonyl
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide tert-Butylphenyl, phenyl-pyridinylmethyl Not reported Bulky tert-butyl enhances lipophilicity; pyridine introduces basic nitrogen
Synonym(s) from Fluorine, methylimidazole, tetraoxatetradecan chain 867.96 Fluorine improves binding affinity; ether chain increases solubility
2.2 Key Research Findings and Implications

Rigidity vs. Flexibility :

  • The target compound’s 1-hydroxyindanyl group introduces conformational restraint, which may improve binding to sterically sensitive targets compared to flexible analogs like the benzyl-substituted compound in .

This contrasts with the methoxycarbonyl group in ’s compound, which is less polar .

Lipophilicity and Solubility :

  • The tert-butyl substituent in ’s compound enhances lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility . In contrast, the tetraoxatetradecan chain in ’s analog improves solubility due to its polyether structure .

These features are absent in the target compound but highlight design strategies for optimization.

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